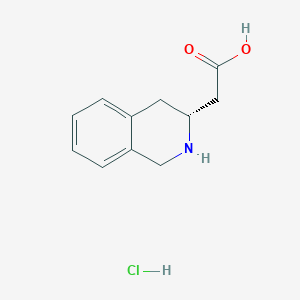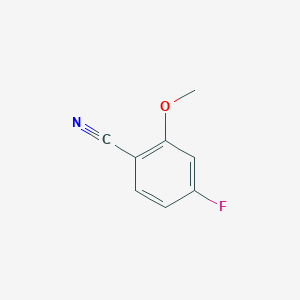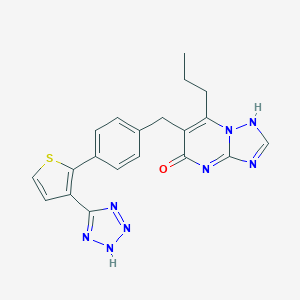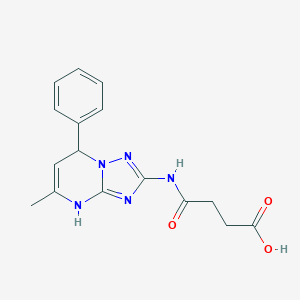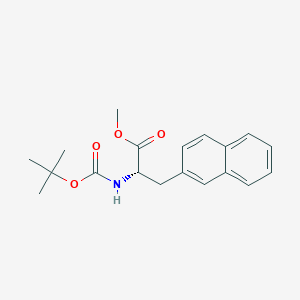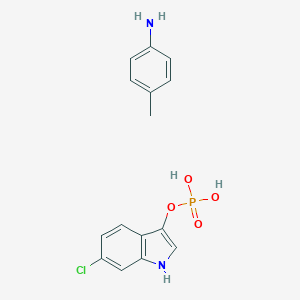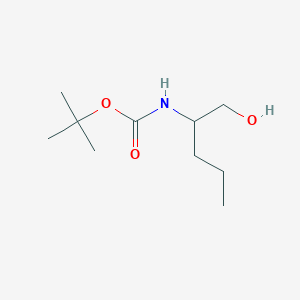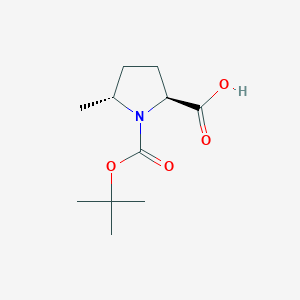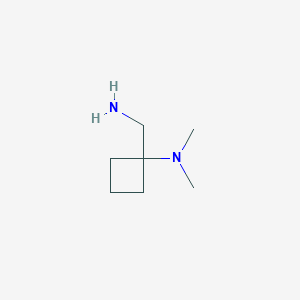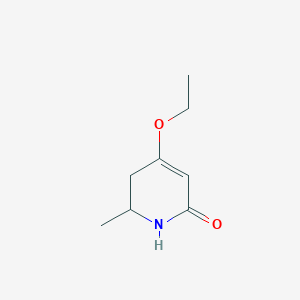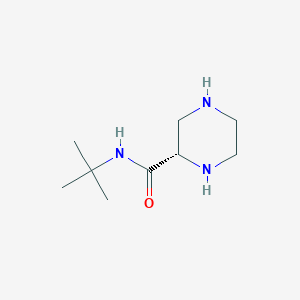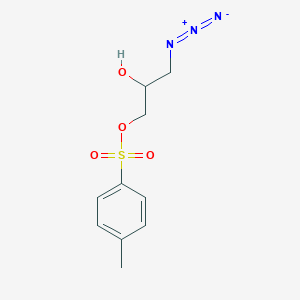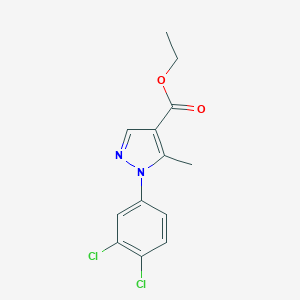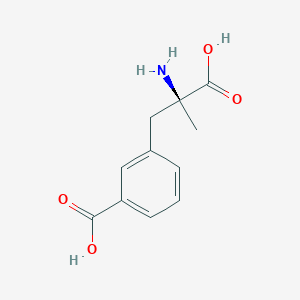
alpha-Methyl-3-carboxyphenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Methyl-3-carboxyphenylalanine (AMPA) is an amino acid derivative that has been extensively studied for its potential use in scientific research. AMPA is a non-proteinogenic amino acid, meaning that it is not naturally occurring in proteins. This characteristic makes AMPA a valuable tool for studying protein structure and function.
Wirkmechanismus
Alpha-Methyl-3-carboxyphenylalanine works by selectively modifying the amino acid residues in proteins. Specifically, alpha-Methyl-3-carboxyphenylalanine reacts with the amino group of lysine residues in proteins, forming a stable amide bond. This modification can alter the structure and function of the protein, allowing researchers to study the effects of specific amino acid modifications on protein function.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of alpha-Methyl-3-carboxyphenylalanine depend on the specific protein being studied and the location of the modified amino acid residue. In general, alpha-Methyl-3-carboxyphenylalanine modifications can alter protein stability, activity, and interactions with other molecules. These effects can be used to study the role of specific amino acids in protein function and to develop new drugs and therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using alpha-Methyl-3-carboxyphenylalanine in lab experiments is its ability to selectively modify amino acid residues in proteins. This allows researchers to study the effects of specific amino acid modifications on protein function. However, one limitation of using alpha-Methyl-3-carboxyphenylalanine is that it can be difficult to control the location and extent of the modifications. This can make it challenging to interpret the results of experiments using alpha-Methyl-3-carboxyphenylalanine-modified proteins.
Zukünftige Richtungen
There are many potential future directions for research involving alpha-Methyl-3-carboxyphenylalanine. One area of interest is the development of new drugs and therapies based on alpha-Methyl-3-carboxyphenylalanine modifications. Another area of interest is the use of alpha-Methyl-3-carboxyphenylalanine to study the structure and function of specific proteins involved in disease processes. Additionally, alpha-Methyl-3-carboxyphenylalanine could be used to study the effects of specific amino acid modifications on protein function in a variety of biological systems.
Synthesemethoden
Alpha-Methyl-3-carboxyphenylalanine can be synthesized using a variety of methods. One common method involves the reaction of 3-nitrobenzaldehyde with methylamine followed by reduction of the resulting imine with sodium borohydride. The resulting product is then treated with bromine to form the final alpha-Methyl-3-carboxyphenylalanine molecule.
Wissenschaftliche Forschungsanwendungen
Alpha-Methyl-3-carboxyphenylalanine has been used in a wide range of scientific research applications. One of the most common uses of alpha-Methyl-3-carboxyphenylalanine is in the study of protein structure and function. alpha-Methyl-3-carboxyphenylalanine can be used to selectively modify amino acid residues in proteins, which can help researchers understand the role of specific amino acids in protein function.
Eigenschaften
CAS-Nummer |
171031-50-8 |
|---|---|
Produktname |
alpha-Methyl-3-carboxyphenylalanine |
Molekularformel |
C11H13NO4 |
Molekulargewicht |
223.22 g/mol |
IUPAC-Name |
3-[(2S)-2-amino-2-carboxypropyl]benzoic acid |
InChI |
InChI=1S/C11H13NO4/c1-11(12,10(15)16)6-7-3-2-4-8(5-7)9(13)14/h2-5H,6,12H2,1H3,(H,13,14)(H,15,16)/t11-/m0/s1 |
InChI-Schlüssel |
AORMNQRMXYXXJK-NSHDSACASA-N |
Isomerische SMILES |
C[C@](CC1=CC(=CC=C1)C(=O)O)(C(=O)O)N |
SMILES |
CC(CC1=CC(=CC=C1)C(=O)O)(C(=O)O)N |
Kanonische SMILES |
CC(CC1=CC(=CC=C1)C(=O)O)(C(=O)O)N |
Synonyme |
alpha-M3CPA alpha-methyl-3-carboxyphenylalanine alpha-methyl-3-carboxyphenylalanine hydrochloride, (DL)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



